Evidence Item 1: Scaffold-Dependent Enzyme Inhibition Selectivity – 4-Oxochromane vs. Chromone Core
The 4-oxochromane (chromanone) scaffold provides a distinct enzyme selectivity profile compared to its chromone analog. In a direct head-to-head evaluation of matched molecular pairs, the chromanone derivative (compound 15) exhibited an IC50 of 3.5 µM against SIRT2, whereas the corresponding chromone analog (compound 14) was completely inactive (IC50 >100 µM) [1]. This dramatic difference in potency underscores that the 4-oxochromane core is not a simple surrogate for the chromone core in this target class, highlighting a unique pharmacophoric requirement for SIRT2 inhibition that is met by the saturated ring system [2].
| Evidence Dimension | Inhibition of SIRT2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3.5 µM (for a representative 4-oxochromane derivative) |
| Comparator Or Baseline | Chromone analog (compound 14): IC50 >100 µM |
| Quantified Difference | >28.6-fold difference in potency |
| Conditions | In vitro enzymatic assay using fluorogenic substrate |
Why This Matters
This data provides direct quantitative evidence that the chromanone scaffold is essential for SIRT2 inhibition, guiding procurement decisions for projects targeting sirtuins or other enzymes where the saturated ketone moiety is critical for binding.
- [1] Fridén-Saxin, M., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012, 55(16), 7104-7113. View Source
- [2] Fridén-Saxin, M., et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012, 55(16), 7104-7113. View Source
